4-Bis(2-hydroxyethyl)amino-L-phenylalanine

Descripción general

Descripción

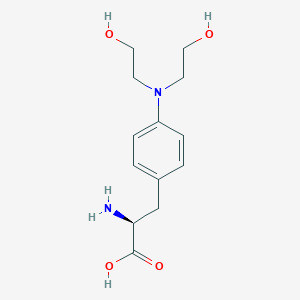

4-Bis(2-hydroxyethyl)amino-L-phenylalanine is a synthetic amino acid derivative characterized by a phenylalanine backbone substituted at the para position with a bis(2-hydroxyethyl)amino group. Its chemical structure includes two hydroxyethyl moieties attached to the amino group, which enhances hydrophilicity compared to unmodified phenylalanine. This compound is synthesized via alkylation of L-phenylalanine with ethylene oxide under controlled conditions to favor the di-substituted product over mono- or tri-substituted derivatives . Chromatographic studies (e.g., paper chromatography) reveal its distinct Rf value of 0.29, distinguishing it from mono-substituted analogs (e.g., Rf 0.23 for p-mono-(2-hydroxyethyl)amino-L-phenylalanine) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Dihidroxi Melfalán generalmente implica la hidrólisis de Melfalán. El Melfalán sufre hidrólisis en soluciones acuosas para formar Monohidroxi Melfalán, que luego se hidroliza para producir Dihidroxi Melfalán . Las condiciones de reacción para este proceso incluyen la presencia de agua y un rango de pH adecuado para facilitar las reacciones de hidrólisis.

Métodos de Producción Industrial

La producción industrial de Dihidroxi Melfalán no es común debido a su condición de producto de degradación inactivo. la síntesis de Melfalán, a partir del cual se deriva el Dihidroxi Melfalán, implica varios pasos, incluida la protección del grupo amino glicínico, la esterificación, la hidrogenación catalítica, la bishidroxietilación, la cloración y la hidrólisis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Dihidroxi Melfalán principalmente sufre reacciones de hidrólisis. Se forma a través de la hidrólisis de Melfalán y Monohidroxi Melfalán .

Reactivos y Condiciones Comunes

Las reacciones de hidrólisis que producen Dihidroxi Melfalán generalmente requieren agua como solvente y un rango de pH adecuado para facilitar la reacción. No se requieren reactivos específicos más allá de los necesarios para mantener las condiciones de reacción apropiadas.

Principales Productos Formados

El principal producto formado a partir de la hidrólisis de Melfalán es Dihidroxi Melfalán, con Monohidroxi Melfalán como intermedio .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chemotherapeutic Agent:

HEAA is structurally related to melphalan, a well-known chemotherapeutic agent used in the treatment of multiple myeloma and ovarian cancer. Melphalan acts as an alkylating agent that interferes with DNA replication by forming covalent bonds with DNA bases, leading to cell death in rapidly dividing cancer cells. HEAA's derivatives may exhibit similar properties, making them candidates for further research in oncology .

Potential Anti-Diabetic Properties:

Research has indicated that compounds related to HEAA may possess anti-diabetic effects. Studies on substituted benzodioxoles have shown that they can lower blood glucose levels and reduce weight gain in diabetic and obese animal models. Although HEAA itself has not been directly tested for these properties, its structural analogs suggest a potential for similar effects .

Organic Synthesis

Building Block for Peptide Synthesis:

HEAA serves as a versatile building block in organic synthesis, particularly in peptide chemistry. Its structure allows for the introduction of functional groups that can be modified to create various peptide derivatives. The N-Boc derivative of HEAA is particularly useful in synthesizing more complex peptides due to its stability and ease of manipulation .

Synthesis Methodology:

The synthesis of HEAA involves several steps, including the protection of amino groups and subsequent reactions to achieve the desired hydroxylation. The methodologies are crucial for optimizing yields and purity in the production of HEAA and its derivatives .

Biochemical Research

Ligand Interaction Studies:

HEAA has been used in studies investigating the interactions between ligands and enzymes such as phenylalanine 4-monooxygenase. These studies help elucidate the biochemical pathways involving phenylalanine metabolism and its implications in metabolic disorders .

Case Studies

Mecanismo De Acción

Como un producto de degradación inactivo, el Dihidroxi Melfalán no tiene un mecanismo de acción directo. comprender su formación y vías de degradación es crucial en el contexto del mecanismo de acción de Melfalán. El Melfalán ejerce sus efectos alquilando el ADN, lo que lleva a la reticulación e inhibición de la síntesis y transcripción del ADN . La hidrólisis de Melfalán a Dihidroxi Melfalán representa una vía para la inactivación del fármaco y su eliminación del cuerpo .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Melphalan (4-Bis(2-chloroethyl)amino-L-phenylalanine)

- Substituents : Chloroethyl groups replace hydroxyethyl groups.

- Key Properties: Molecular weight: 305.20 g/mol (vs. ~294.3 g/mol for the hydroxyethyl analog). Solubility: Slightly soluble in water and methanol; dissolves in dilute HCl/NaOH . Optical rotation: [α]D²⁰ = -329° (methanol) .

- Applications : Melphalan is a nitrogen mustard alkylating agent used in chemotherapy, highlighting the pharmacological impact of chloroethyl substituents .

Data Table 1: Hydroxyethyl vs. Chloroethyl Derivatives

Biphenylalanine Derivatives (e.g., L-4,4′-Biphenylphenylalanine)

- Substituents: A biphenyl group replaces the hydroxyethylamino moiety.

- Key Properties :

- Structural Impact : The biphenyl group increases hydrophobicity and steric bulk, contrasting with the hydrophilic hydroxyethyl groups .

4-Acetyl-L-phenylalanine

- Substituents : Acetyl group at the para position.

- Key Properties :

- Comparison : The acetyl group introduces polarity but lacks the hydrogen-bonding capacity of hydroxyethyl groups.

Dichlorophenylalanine Derivatives (e.g., 3,4-Dichloro-L-phenylalanine)

- Substituents : Chlorine atoms at meta/para positions.

- Key Properties :

Other Substituted Phenylalanines

- Examples: 4-[(2-Bromo-2-methylpropanoyl)amino]-L-phenylalanine: Bromo-substituted derivative with a molecular weight of 329.2 g/mol; used in crystallography studies . 4-{[(1R,4E)-cyclooct-4-en-1-ylcarbonyl]amino}-L-phenylalanine: Cycloalkenyl substituent increases lipophilicity (MW: 316.4 g/mol) .

Actividad Biológica

4-Bis(2-hydroxyethyl)amino-L-phenylalanine is an organic compound derived from phenylalanine, notable for its unique hydroxyethyl groups that enhance its chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications, particularly in cancer treatment.

This compound is synthesized through the hydroxyethylation of 4-aminophenylalanine. The reaction selectively targets the aromatic amino group, yielding a compound with distinct properties compared to its analogs like melphalan, which features bis(2-chloroethyl)amino groups instead. The synthesis typically involves:

- Reagents : Hydroxyethylation agents and catalysts.

- Conditions : Controlled temperature and pH to ensure regioselectivity.

- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : Its structure allows it to bind to cellular receptors, influencing signal transduction pathways.

The bis(2-hydroxyethyl)amino group is crucial for enhancing binding affinity and specificity towards these targets.

Biological Activity

Research highlights several key aspects of the biological activity of this compound:

- Antitumor Potential : Due to its structural similarity to melphalan, it has been investigated for its efficacy against various cancer cell lines. Preliminary studies suggest it may exhibit cytotoxic effects comparable to established antitumor agents .

- Microbial Activity : Some derivatives of phenylalanine compounds have shown activity against Mycobacterium species, indicating potential applications in treating infections caused by resistant strains .

- Cellular Studies : In vitro studies have demonstrated that this compound can modulate cellular responses without significant cytotoxicity at therapeutic concentrations .

Case Studies

A few notable studies have explored the biological activity of this compound:

-

Study on Antitumor Activity :

- Objective: Evaluate the cytotoxic effects on cancer cell lines.

- Findings: The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to those of melphalan in certain cancer types.

- Study on Microbial Inhibition :

Comparative Analysis

The following table compares the biological activities of this compound with similar compounds:

| Compound | Antitumor Activity | Antimicrobial Activity | Cytotoxicity (Mammalian Cells) |

|---|---|---|---|

| 4-Bis(2-hydroxyethyl)amino-L-Phe | Moderate | Significant | Low |

| Melphalan | High | Moderate | Moderate |

| Dihydroxymelphalan | High | Low | Low |

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.